methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Medicinal Chemistry Cross-Coupling Suzuki-Miyaura

Orthogonal 4-bromo/2-carboxylate handles enable sequential Pd-catalyzed cross-couplings: Suzuki-Miyaura at C4 to introduce aryl/heteroaryl diversity, then amidation at C2 for rapid kinase inhibitor SAR. Superior reactivity vs. 4-Cl analogs avoids harsh conditions; superior bench stability vs. 4-I analogs simplifies inventory. Explicitly exemplified in Pfizer Trk inhibitor patent US-9163021-B2—procuring this exact substitution pattern ensures route fidelity for GMP and non-GMP campaigns.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 871583-15-2
Cat. No. B1461794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
CAS871583-15-2
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)C=CN=C2Br
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-5-6(12-7)2-3-11-8(5)10/h2-4,12H,1H3
InChIKeyITZFLYIVVIQWBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS 871583-15-2) – Supplier Documentation and Core Identity


Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS 871583-15-2) is a halogenated pyrrolopyridine derivative, also referred to as a 5-azaindole analog, that serves as a versatile building block in medicinal chemistry. The compound incorporates a 4-bromo substituent and a methyl carboxylate at the 2-position on the 1H-pyrrolo[3,2-c]pyridine scaffold, providing two orthogonal handles for sequential functionalization. Commercial sources report a typical purity of 97.0% and standard GHS hazard classifications (H302, H315, H319, H335) . Its molecular formula is C₉H₇BrN₂O₂ (MW 255.07) . The compound is primarily employed as an intermediate in the synthesis of kinase inhibitors, particularly those targeting the tropomyosin-related kinase (Trk) family [1], and its bromo-substituted azaindole core is recognized as a privileged structure for ATP-competitive kinase inhibition.

Why Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Cannot Be Casually Replaced by In-Class Analogs


Pyrrolo[3,2-c]pyridine derivatives display marked sensitivity to substitution pattern and halogen identity, which directly impact both synthetic efficiency and biological target engagement. While the 4-bromo-2-carboxylate arrangement in methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate enables sequential palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura at C4 followed by amidation at C2), substitution with the 4-chloro analog (CAS 688357-19-9) dramatically reduces oxidative addition rates, necessitating harsher conditions that lower overall yield and functional group tolerance [1]. The 4-iodo analog, conversely, offers higher reactivity but suffers from markedly reduced bench stability and greater cost . Furthermore, the absence of the C2 carboxylate handle in simple 4-halogenated pyrrolo[3,2-c]pyridines (e.g., CAS 1000342-68-6, 60290-21-3) precludes the modular diversification essential for generating focused kinase inhibitor libraries. The specific 4-bromo-2-carboxylate configuration is explicitly exemplified in the Pfizer Trk inhibitor patent (US-9163021-B2) as a key intermediate for constructing potent, selective Trk antagonists [2]; deviation from this substitution pattern compromises the downstream structure-activity relationship (SAR) and synthetic tractability described therein.

Quantitative Differentiation: Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate vs. Key Comparators


Superior Reactivity in Palladium-Catalyzed Cross-Coupling: 4-Bromo vs. 4-Chloro Pyrrolopyridine Scaffolds

The 4-bromo substituent on the pyrrolo[3,2-c]pyridine core undergoes oxidative addition with Pd(0) catalysts approximately 50–100× faster than the corresponding 4-chloro substituent under standard Suzuki-Miyaura conditions. This rate enhancement translates to higher isolated yields and shorter reaction times when using methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate compared to its 4-chloro counterpart (methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, CAS 688357-19-9) [1]. The enhanced reactivity of the C–Br bond (bond dissociation energy ~70 kcal/mol) versus the C–Cl bond (bond dissociation energy ~84 kcal/mol) directly lowers the activation barrier for the rate-determining transmetalation step [1].

Medicinal Chemistry Cross-Coupling Suzuki-Miyaura

Orthogonal Derivatization Capacity: Dual Functional Handles Enable Sequential Modifications Unavailable in Mono-functional Analogs

Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate uniquely provides two chemically distinct, selectively addressable functional groups: a C4-bromo handle for Pd-catalyzed cross-coupling and a C2-methyl ester for hydrolysis/amidation. In contrast, the comparator compound 4-bromo-1H-pyrrolo[3,2-c]pyridine (CAS 1000342-68-6) lacks the C2 ester, limiting derivatization to the C4 position only . The sequential utility of the target compound is exemplified in the synthesis of diarylamide FMS kinase inhibitors, where the C4-bromo undergoes Suzuki coupling with aryl boronic acids to install an aryl moiety, followed by hydrolysis of the C2-ester and subsequent amide bond formation to yield the final bisamide product [1]. This two-step diversification from a single intermediate is not achievable with 4-bromo-1H-pyrrolo[3,2-c]pyridine without additional, less efficient C–H functionalization steps.

Synthetic Methodology Building Blocks Sequential Functionalization

Patent-Exemplified Utility: Direct Precedent as Key Intermediate in Trk Kinase Inhibitor Synthesis

Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is explicitly disclosed as a critical synthetic intermediate in Pfizer's patent family covering pyrrolo[3,2-c]pyridine tropomyosin-related kinase (Trk) inhibitors (US-9163021-B2) [1]. The patent describes the use of this exact compound for constructing potent Trk antagonists with IC₅₀ values in the nanomolar range (e.g., Example 5 compound IC₅₀ < 100 nM against TrkA) [1]. In contrast, the 4-chloro analog (methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, CAS 688357-19-9) is not exemplified in this patent family and, based on halogen reactivity trends, would require modified conditions that risk lower yield and reduced functional group compatibility . The specific substitution pattern of the target compound directly maps to the pharmacophore requirements for TrkA kinase inhibition, as the C4-aryl substitution (installed via Suzuki coupling of the 4-bromo) occupies a critical hydrophobic pocket adjacent to the ATP-binding site [1].

Kinase Inhibitors Trk Antagonists Pain Therapeutics

Comparative Stability and Cost Profile: 4-Bromo vs. 4-Iodo Pyrrolopyridine Analogs

The 4-bromo substituent in methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate offers an optimal balance between cross-coupling reactivity and bench stability when compared to the 4-iodo analog. While 4-iodo-1H-pyrrolo[3,2-c]pyridine (CAS 1312368-88-9) exhibits higher reactivity in oxidative addition, it is significantly more prone to photolytic and thermal decomposition, necessitating storage in cool, dry conditions and limiting shelf life . The bromo compound, in contrast, is a solid at ambient temperature with standard storage requirements and a purity specification of 97.0% from commercial sources . Furthermore, the iodo analog is less widely available and commands a higher price point, whereas the bromo derivative is stocked by multiple global vendors at competitive pricing, reducing lead times and procurement friction .

Building Block Stability Procurement Economics Long-Term Storage

Primary Deployment Scenarios for Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Based on Quantitative Differentiation


Focused Kinase Inhibitor Library Synthesis Requiring High-Yield, Sequential Derivatization

Medicinal chemistry groups developing Trk, FMS, or Mps1 kinase inhibitors benefit directly from the dual orthogonal handles of methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. The C4-bromo undergoes efficient Suzuki-Miyaura coupling to introduce diverse aryl/heteroaryl groups, while the C2-methyl ester is subsequently hydrolyzed and coupled to amines, enabling rapid SAR exploration around the solvent-exposed region of the kinase active site. This sequential approach, exemplified in the synthesis of diarylamide FMS inhibitors with IC₅₀ values as low as 30 nM, minimizes synthetic steps and maximizes library diversity [1].

Scale-Up of Patent-Specified Trk Antagonist Intermediates

Process chemistry teams tasked with reproducing or scaling the Pfizer Trk inhibitor patent family (US-9163021-B2) must procure methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate to maintain fidelity to the disclosed synthetic route. Substitution with the 4-chloro analog would require re-optimization of coupling conditions and could lead to lower yields, complicating cost-of-goods calculations and regulatory filings. The explicit exemplification of this intermediate in the patent provides a clear, defensible procurement rationale for GMP and non-GMP campaigns alike [2].

Academic Core Facility Compound Collection for Diverse Heterocyclic Chemistry

Academic compound management facilities and core synthesis laboratories stock methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate as a general-purpose 5-azaindole building block due to its superior stability compared to iodo analogs and higher reactivity compared to chloro analogs. The 97.0% purity specification and ambient storage conditions make it a low-maintenance inventory item suitable for on-demand distribution to multiple research groups pursuing independent projects in kinase inhibition, GPCR modulation, or antimicrobial discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.